N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazolo[4,3-b]pyridazine core substituted with a 4-methylphenyl group at position 6 and a 5-methyl-1,2-oxazol-3-yl moiety via a sulfanyl-acetamide linker. Its design integrates pharmacophoric elements such as the triazole ring (known for hydrogen-bonding interactions) and the methylphenyl group (enhancing lipophilicity and membrane permeability).
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S/c1-11-3-5-13(6-4-11)14-7-8-16-20-21-18(24(16)22-14)27-10-17(25)19-15-9-12(2)26-23-15/h3-9H,10H2,1-2H3,(H,19,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJADXKUCCOBELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NOC(=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide” typically involves multi-step organic synthesis techniques. The process may start with the preparation of the oxazole ring, followed by the formation of the triazole and pyridazine rings. Each step requires specific reagents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitrogen-containing rings, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
The compound is under investigation for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Key Research Findings:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival.
- Antimicrobial Properties : Preliminary tests indicate that the compound has significant antibacterial and antifungal activities. These properties are attributed to its ability to disrupt microbial cell membranes.
- Neuroprotective Effects : Research suggests potential neuroprotective effects in models of neurodegenerative diseases. The compound may modulate neuroinflammation and oxidative stress pathways.
Materials Science Applications
Due to its electronic properties, N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is being explored for applications in materials science:
- Organic Electronics : The compound's stability and charge transport properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
- Sensors : Its ability to interact with various analytes can be harnessed in the development of chemical sensors for environmental monitoring.
Biological Studies
In biological research, this compound serves as a valuable tool for understanding molecular interactions:
- Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes related to metabolic pathways. These studies help elucidate the biochemical mechanisms underlying various diseases.
- Receptor Binding Assays : The compound is utilized in assays to study its binding affinity to different receptors, which is crucial for drug design and development.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that the compound exhibited potent antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong potential as an antimicrobial agent.
Mechanism of Action
The mechanism by which “N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide” exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s heterocyclic rings may allow it to fit into specific binding sites, mimicking natural substrates or inhibitors.
Comparison with Similar Compounds
Structural Analogues with Triazole-Thioacetamide Backbones
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Effects :
- The 4-methylphenyl group (target compound) enhances lipophilicity compared to the furan-2-yl group in ’s analog, which may improve tissue penetration but reduce aqueous solubility .
- Replacement of methylphenyl with 4-ethoxyphenyl (891117-12-7) introduces an electron-donating ethoxy group, which could alter metabolic stability or cytochrome P450 interactions .
Analogs with Varied Heterocyclic Systems
Key Observations:
- Triazolo-pyridazine vs. Triazolo-pyrimidine: The target compound’s pyridazine core differs from flumetsulam’s pyrimidine system, which is critical for herbicidal vs.
- Sulfanyl vs. Sulfonamide Linkers : The sulfanyl group in the target compound may confer different electronic and steric properties compared to sulfonamide-based pesticides like flumetsulam .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings and presents a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Oxazole ring : Contributes to the compound's interaction with biological targets.
- Triazole and pyridazine moieties : Known for their pharmacological properties.
- Sulfanyl group : May enhance the compound's reactivity and biological activity.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₁S |
| Molecular Weight | 299.36 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity : Research indicates that compounds containing oxazole and triazole scaffolds can inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that such compounds can target:
- Thymidylate synthase
- Histone deacetylase (HDAC)
- Topoisomerases
- Antimicrobial Properties : The presence of the sulfanyl group enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways. Preliminary studies suggest that derivatives of similar structures exhibit significant activity against various bacterial strains .
Case Studies and Research Findings
Several studies have explored the efficacy of compounds similar in structure to this compound:
- In Vitro Anticancer Studies : A comparative study on oxazole derivatives demonstrated that modifications to the oxazole ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468). The most potent derivatives exhibited GI50 values below 1 µM .
- Antimicrobial Activity Assessment : A series of related compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
